molecular formula C11H8NNaO2S B4899011 sodium (8-quinolinylthio)acetate

sodium (8-quinolinylthio)acetate

Cat. No. B4899011
M. Wt: 241.24 g/mol
InChI Key: BAEXGNJDQFRCIC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium (8-quinolinylthio)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to interact with biological systems and has been used in a variety of experiments to investigate its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of sodium (8-quinolinylthio)acetate is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation. It has been shown to increase the activity of antioxidant enzymes and to decrease the production of reactive oxygen species.
Biochemical and Physiological Effects:
Sodium (8-quinolinylthio)acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, decrease the production of reactive oxygen species, and reduce inflammation. It has also been shown to have neuroprotective properties and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of sodium (8-quinolinylthio)acetate is its ability to interact with biological systems, making it a valuable tool for studying the mechanisms of disease and potential therapeutic interventions. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research involving sodium (8-quinolinylthio)acetate. One area of interest is in the development of new therapeutic interventions for neurodegenerative diseases. It has also been suggested that this compound may have potential applications in the treatment of cancer and other diseases involving oxidative stress and inflammation. Further research is needed to fully understand the mechanisms of action of sodium (8-quinolinylthio)acetate and to explore its potential therapeutic benefits.

Scientific Research Applications

Sodium (8-quinolinylthio)acetate has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of biological systems, particularly in the field of neuroscience. It has been shown to have neuroprotective properties and has been used in studies investigating the role of oxidative stress in neurodegenerative diseases.

properties

IUPAC Name

sodium;2-quinolin-8-ylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S.Na/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;/h1-6H,7H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEXGNJDQFRCIC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)[O-])N=CC=C2.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (8-quinolinylthio)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.